molecular formula C12H15ClF3NO B1454878 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride CAS No. 1004618-85-2

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Cat. No. B1454878
M. Wt: 281.7 g/mol
InChI Key: XLVUSJGPLOCSCC-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1004618-85-2 . It has a molecular weight of 281.71 and its linear formula is C12H15ClF3NO . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 281.71 and its linear formula is C12H15ClF3NO . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Application 1: Electrochromic Devices

  • Summary of the Application: 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . These polymers are promising anodic materials for electrochromic devices .
  • Methods of Application: The anodic layers were prepared potentiostatically onto glass substrates at +0.9 V .
  • Results or Outcomes: The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The highest η of the PTTPP electrode is 379.64 cm 2 C −1 at 1050 nm .

Application 2: Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Application 3: Synthesis of Dopamine D3 Receptor Antagonists

  • Summary of the Application: 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is used in the synthesis of dopamine D3 receptor antagonists . These antagonists are used in the treatment of neurological disorders such as Parkinson’s disease and drug addiction .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Application 4: C,N-cross Coupling Reactions

  • Summary of the Application: 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is used as a reactant in C,N-cross coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUSJGPLOCSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

CAS RN

1004618-85-2
Record name 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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